1-benzyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-Benzyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular weight of 256.71 . It is a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C10H9ClN2O2S/c11-16(14,15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 256.71 .Scientific Research Applications
Synthesis of Diverse Pyrazole-Containing Sulfonyl Chlorides
A study by Sokolyuk et al. (2015) demonstrates the synthesis of a series of pyrazole-4-sulfonyl chlorides using a convenient 2-step method starting from synthetically available 2-(benzylthio)malonaldehyde. This method is highlighted for its effectiveness in multi-gram synthesis of diverse pyrazole-containing sulfonyl chlorides, which are otherwise difficult to obtain through other methods (Sokolyuk et al., 2015).
Catalysis and Reaction Facilitation
Moosavi-Zare et al. (2013) developed an ionic liquid, 1-sulfopyridinium chloride, synthesized and characterized for its efficiency as a homogeneous and reusable catalyst. This ionic liquid facilitated the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through tandem Knoevenagel–Michael reactions under mild conditions, showcasing the potential of related sulfonyl chloride derivatives in catalysis (Moosavi‐Zare et al., 2013).
Medicinal Chemistry and Drug Development
Research into amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide by Bülbül et al. (2008) highlights the role of pyrazole derivatives in inhibiting carbonic anhydrase isoenzymes, which is significant for developing therapeutic agents. These studies show the potential of 1-benzyl-1H-pyrazole-4-sulfonyl chloride derivatives in medicinal chemistry, particularly as carbonic anhydrase inhibitors (Bülbül et al., 2008).
Materials Science and Chemical Synthesis
Tucker et al. (2015) discuss the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative. This work, including the development of a parallel medicinal chemistry protocol, underscores the versatility of pyrazole-4-sulfonyl chloride derivatives in synthesizing materials with specific chemical functionalities (Tucker et al., 2015).
Safety and Hazards
This compound is associated with several hazard statements, including H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Compounds containing pyrazole structures and sulfonamide groups have shown potential for treating infections caused by certain strains of leishmania .
Mode of Action
It is known that the benzylic position in the compound can undergo various reactions, including free radical bromination and nucleophilic substitution . The compound may also interact with its targets through strong H-bonding interactions .
Biochemical Pathways
It is known that the compound can participate in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s molecular weight is 25671 , which could influence its pharmacokinetic properties.
Result of Action
Compounds with similar structures have shown potential for treating infections caused by certain strains of leishmania .
Properties
IUPAC Name |
1-benzylpyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c11-16(14,15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMRBJPAOYCPEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153041-98-5 | |
Record name | 1-benzyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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